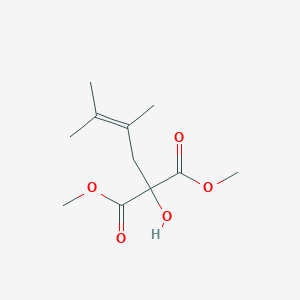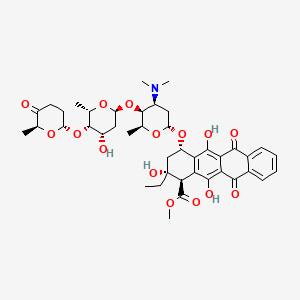
(3R)-3-Amino-3-methoxyazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-methoxyazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-methoxyazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino acid derivative with a methoxy-substituted reagent under acidic or basic conditions to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-methoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-methoxyazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-methoxyazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxyazetidin-2-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-Amino-3-hydroxyazetidin-2-one: Contains both amino and hydroxyl groups.
(3R)-3-Methoxyazetidin-2-one: Lacks the amino group.
Uniqueness
(3R)-3-Amino-3-methoxyazetidin-2-one is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
78115-09-0 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
(3R)-3-amino-3-methoxyazetidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-8-4(5)2-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
InChI-Schlüssel |
YASKDHHLRPOUEQ-SCSAIBSYSA-N |
Isomerische SMILES |
CO[C@@]1(CNC1=O)N |
Kanonische SMILES |
COC1(CNC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)





![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)


![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
